![molecular formula C13H12OS B13792238 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one is a compound of significant interest in organic chemistry due to its unique bicyclic structure and potential applications in various fields. This compound features a bicyclo[3.2.0]hept-2-en-6-one core with a phenylsulfanyl group attached, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one typically involves the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one. This reaction converts ketones to esters or lactones using oxidative cleavage of the C–C bond adjacent to the carbonyl group . The reaction is often catalyzed by flavoprotein monooxygenases, which provide high enantioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one has several applications in scientific research:
作用機序
The mechanism of action of 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one primarily involves its interaction with enzymes, particularly flavoprotein monooxygenases. These enzymes catalyze the Baeyer-Villiger oxidation by transferring an oxygen atom to the carbonyl group, resulting in the formation of esters or lactones . The phenylsulfanyl group can also participate in redox reactions, further influencing the compound’s reactivity.
類似化合物との比較
Bicyclo[3.2.0]hept-2-en-6-one: The parent compound without the phenylsulfanyl group.
Rac-camphor: Another bicyclic ketone used in similar oxidation reactions.
Rac-norcamphor: A structurally related compound used in Baeyer-Villiger oxidations.
Uniqueness: 7-Phenylsulfanylbicyclo[320]hept-2-en-6-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity
特性
分子式 |
C13H12OS |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
7-phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C13H12OS/c14-12-10-7-4-8-11(10)13(12)15-9-5-2-1-3-6-9/h1-6,8,10-11,13H,7H2 |
InChIキー |
CRPULFVUVYYWLO-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2C1C(=O)C2SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


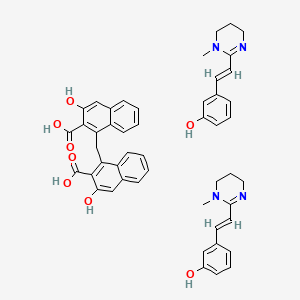
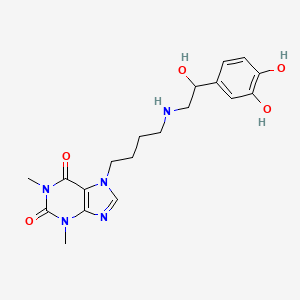
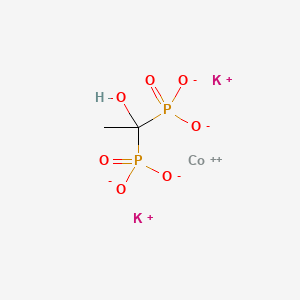
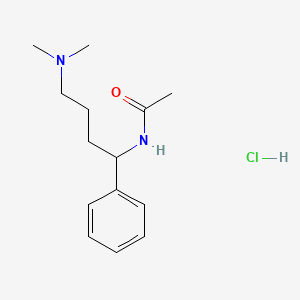
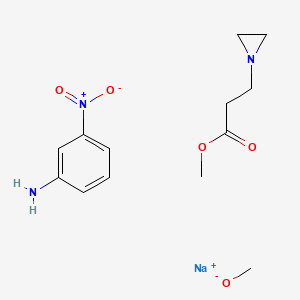
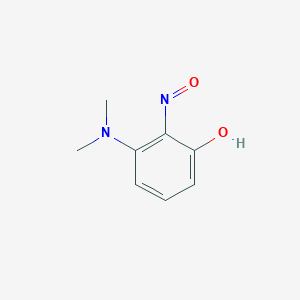
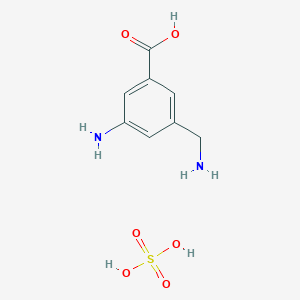
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
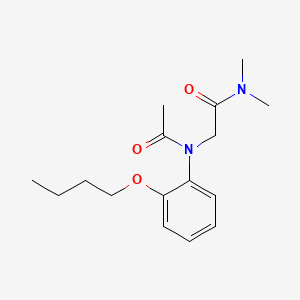
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)


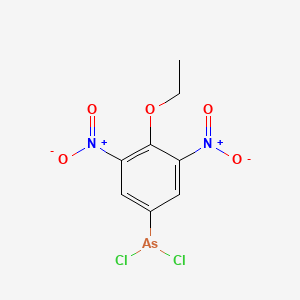
![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
